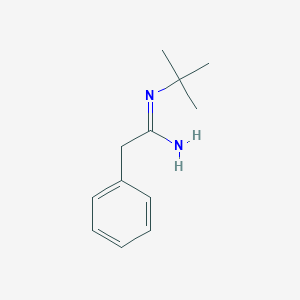
(1Z)-N'-tert-Butyl(phenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-phenylethanimidamide: is an organic compound with the molecular formula C12H18N2. It is a solid at room temperature and is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a phenyl group attached to the ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reaction of Nitriles with tert-Butyl Benzoate:
-
Alternative Methods:
Ritter Reaction: Involves the reaction of nitriles with tert-butanol in the presence of acids.
Other Reagents: tert-butyl acetate, tert-butyl bromide, and methyl tert-butyl ether can also be used for this transformation.
Industrial Production Methods: Industrial production methods for N-tert-butyl-2-phenylethanimidamide typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-butyl-2-phenylethanimidamide can undergo oxidation reactions, typically involving the conversion of the amide group to other functional groups.
Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-tert-butyl-2-phenylethanimidamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug synthesis, particularly in the development of drugs for treating diseases such as benign prostatic hyperplasia and HIV.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-phenylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
N-tert-butyl-2-thioimidazole: Known for its polymorphic forms and interactions with halogen bonding.
N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Exhibits antifungal activity and is used in the treatment of fungal infections.
N-tert-butyl derivatives of pseudothiohydantoin: Explored for their potential in anti-cancer therapy.
Uniqueness: N-tert-butyl-2-phenylethanimidamide is unique due to its specific structure, which combines a tert-butyl group with a phenylethanimidamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
860621-29-0 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N'-tert-butyl-2-phenylethanimidamide |
InChI |
InChI=1S/C12H18N2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14) |
InChI Key |
ZDOGRZQTNIGMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















